tert-Butyl 3-bromo-4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
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Overview
Description
tert-Butyl 3-bromo-4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromine atom, and a hydroxyl group attached to a dihydro-naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Ring: The initial step involves the construction of the naphthyridine ring system through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 2-aminopyridine derivative, with a carbonyl compound under acidic or basic conditions.
Bromination: The next step involves the selective bromination of the naphthyridine ring at the desired position. This can be accomplished using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
tert-Butyl 3-bromo-4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the bromine and hydroxyl groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-chloro-4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Similar structure with a chlorine atom instead of a bromine atom.
tert-Butyl 3-fluoro-4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Similar structure with a fluorine atom instead of a bromine atom.
tert-Butyl 3-iodo-4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
The uniqueness of tert-Butyl 3-bromo-4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate lies in the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its halogenated analogs. The combination of the tert-butyl ester, hydroxyl group, and bromine atom makes it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 3-bromo-4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)16-5-4-10-8(7-16)11(17)9(14)6-15-10/h6H,4-5,7H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCKVZLNPVTOJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C(=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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